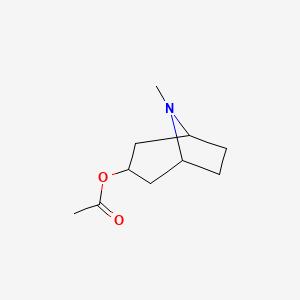

Acetylpseudotropine

Overview

Description

Acetylpseudotropine is a chemical compound involved in various biochemical processes and has been studied for its synthesis, molecular structure, chemical reactions, and properties. The compound's relevance spans from its role in enzymatic reactions to its application in synthesizing peptide bonds and understanding its interactions within biological systems.

Synthesis Analysis

The synthesis of Acetylpseudotropine and related compounds involves acetylation processes, which are crucial for modifying the chemical and biological properties of molecules. For instance, the participation of acetylated compounds in the synthesis of peptide bonds in vitro demonstrates the importance of acetylation in biological systems (Wood et al., 1995). This process highlights the role of acetylation in peptide bond formation, an essential step in protein synthesis.

Molecular Structure Analysis

The molecular structure of Acetylpseudotropine and its analogs is critical for understanding their function and interaction with biological molecules. For example, the crystal structure analysis of acetyl-CoA synthetase complexed with adenosine-5'-propylphosphate and CoA provides insights into the active site and mechanism of action of enzymes involved in acetyl transfer processes (Gulick et al., 2003).

Chemical Reactions and Properties

Acetylpseudotropine undergoes various chemical reactions, contributing to its diverse properties. The enzyme acetyl-CoA synthetase, for example, catalyzes the synthesis of acetyl-CoA from acetate, highlighting the role of acetyl transfer in metabolism and the synthesis of critical biomolecules (Glasemacher et al., 1997).

Scientific Research Applications

1. Role in Protein Acetylation and Cellular Functions Acetylpseudotropine might play a role in protein acetylation, a critical cellular regulatory mechanism. Protein acetylation, involving lysine residues, is essential for controlling protein activity. This process is widespread across various proteins participating in diverse biological functions like chromatin remodeling, cell cycle regulation, splicing, and more. Such acetylation can also affect the susceptibility of proteins to other modifications, such as phosphorylation, and is frequently observed in enzymes controlling ubiquitination and in proteins forming large macromolecular complexes. This insight helps in understanding the actions of lysine deacetylase inhibitors, which show promise in cancer treatments (Choudhary et al., 2009).

2. Influence on Cognitive Functions and Neurotransmitters Acetylpseudotropine may impact cognitive functions through its role in cholinergic activity, vital for learning and memory. The cholinergic system, especially acetylcholine, a neurotransmitter, plays a significant role in these cognitive processes. Nootropic drugs, which have cholinergic activity, have shown effectiveness in enhancing cognitive performance and treating cognitive deficits in various pathologies. This includes their use in strengthening cognitive functions in patients with Alzheimer's disease and other dementia disorders (Colucci et al., 2012).

3. Role in Neuropsychiatric Disorders and Treatment Acetylpseudotropine might have implications in the treatment of psychiatric disorders. N-Acetylcysteine, for example, has shown promise in treating a range of psychiatric conditions. It is believed to work beyond being an antioxidant precursor, possibly modulating pathways related to glutamate, neurotropism, and inflammation. This could have implications for the use of acetylpseudotropine or related compounds in similar therapeutic contexts (Dean, Giorlando, & Berk, 2011).

Mechanism of Action

Target of Action

Acetylpseudotropine, also known as Tropine acetate, is a tropane alkaloid . The primary targets of tropane alkaloids are often muscarinic receptors . These receptors play a crucial role in various functions of the nervous system, including memory, learning, and motor control .

Mode of Action

Tropane alkaloids like Acetylpseudotropine typically act as competitive, reversible antagonists of muscarinic receptors . They bind to these receptors and block the effects of acetylcholine and other choline esters . This interaction can lead to changes in nerve signal transmission, affecting various physiological processes.

Biochemical Pathways

Tropane alkaloids generally interfere with the cholinergic system by blocking muscarinic receptors . This can affect downstream signaling pathways and alter various physiological responses, such as heart rate, digestion, and salivation.

Pharmacokinetics

Tropane alkaloids are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver, often through enzymatic hydrolysis . The metabolites are then excreted via the kidneys .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetylpseudotropine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s pharmacokinetics and pharmacodynamics .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIDMOWWLBGYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955775 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3423-26-5 | |

| Record name | 8-Azabicyclo(3.2.1)octan-3-ol, 8-methylacetate (ester), exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

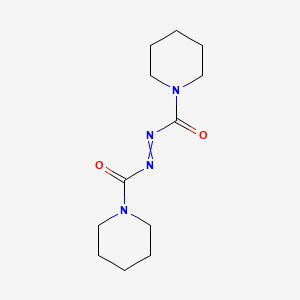

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

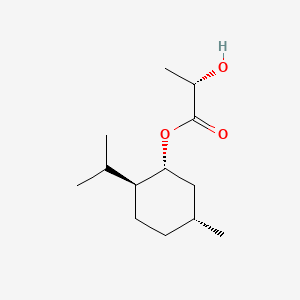

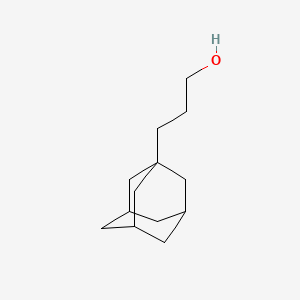

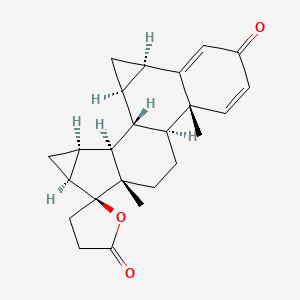

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)